Home > Products > Screening Compounds P100745 > methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate -

methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Catalog Number: EVT-5179782
CAS Number:
Molecular Formula: C15H14BrNO5
Molecular Weight: 368.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one (LY195115)

Compound Description: This compound, also known as LY195115, is a potent cardiotonic agent that acts as a competitive inhibitor of sarcoplasmic reticulum-derived phosphodiesterase (SR-PDE) with a Ki value of 80 nM. It exhibits potent positive inotropic effects both in vitro and in vivo.

1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one

Compound Description: This compound is a potent cardiotonic agent that is structurally similar to LY195115, with the addition of a methyl group at the 4-position of the dihydropyridazinone ring. This modification resulted in a 2-fold increase in potency compared to LY195115.

1,3-dihydro-3,3-dimethyl-5-(pyridazinyl)-2H-indol-2-one

Compound Description: This compound is an analogue of LY195115 with a fully unsaturated pyridazinone ring. Despite the lack of puckering in the pyridazinone moiety, this compound exhibited equipotent inotropic activity compared to LY195115.

1,3-dihydro-3,3-dimethyl-5-(4-methylpyridazinyl)-2H-indol-2-one

Compound Description: This compound is an analogue of the unsaturated pyridazinone derivative with a methyl group at the 4-position. This modification resulted in a 4.4-fold decrease in inotropic activity, potentially due to the methyl-induced nonplanarity of the molecule.

5'-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)spiro[cycloalkane-1,3'-[3H]indol]-2'(1'H)-ones

Compound Description: This series of compounds are dihydropyridazinone cardiotonics that contain a spirocycloalkyl ring annealed to the 3-position of the indolone moiety. An inverse relationship was observed between the size of the spirocycloalkyl ring and inotropic potency, with the spirocyclopropane derivative being the most potent with an ED50 of 2.7 μg/kg. These compounds are potent inhibitors of cAMP phosphodiesterase derived from canine cardiac sarcoplasmic reticulum (SR-PDE).

5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one

Compound Description: This compound is the 4-methyl analogue of the most potent spirocycloalkane derivative. It exhibited an even higher inotropic potency with an ED50 of 1.5 μg/kg.

(-)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrozono]propanedinitrile

Compound Description: This compound is a pure (-) enantiomer with cardiotonic activity. Its intermediate, (-)-6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazine-3(2H)-one, is synthesized by treating a mixture of parent enantiomers with L-tartaric acid followed by alkalization and purification.

Properties

Product Name

methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

IUPAC Name

methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

Molecular Formula

C15H14BrNO5

Molecular Weight

368.18 g/mol

InChI

InChI=1S/C15H14BrNO5/c1-7-14(15(19)20-2)9(4-13(18)17-7)8-3-11-12(5-10(8)16)22-6-21-11/h3,5,9H,4,6H2,1-2H3,(H,17,18)

InChI Key

GEHKEIYQWSICQI-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=CC3=C(C=C2Br)OCO3)C(=O)OC

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC3=C(C=C2Br)OCO3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.